2,2-Difluoro-5-methoxy-1,3-benzodioxole 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Brand Name: Vulcanchem
CAS No.: 1357627-32-7
VCID: VC11707693
InChI: InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3
SMILES: COC1=CC2=C(C=C1)OC(O2)(F)F
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

2,2-Difluoro-5-methoxy-1,3-benzodioxole

CAS No.: 1357627-32-7

VCID: VC11707693

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-5-methoxy-1,3-benzodioxole - 1357627-32-7

Description

2,2-Difluoro-5-methoxy-1,3-benzodioxole is a fluorinated organic compound that belongs to the benzodioxole class. It features a benzodioxole ring structure with two fluorine atoms and a methoxy group attached, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's unique structural features influence its biological activity and chemical reactivity, which are crucial for various applications in agrochemicals and pharmaceuticals.

Synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole

The synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole typically involves the fluorination of 2,2-dichloro-1,3-benzodioxole using potassium fluoride in the presence of specific catalysts. The catalysts can include potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), and quaternary ammonium hydrogen fluoride (NR₄HF₂), among others. The reaction conditions often involve heating at temperatures around 140°C for several hours, resulting in high yields of the desired product after purification steps .

Synthesis Steps:

  • Starting Material: 2,2-Dichloro-1,3-benzodioxole.

  • Reagents: Potassium fluoride, catalyst (e.g., KHF₂).

  • Conditions: Heating at 140°C for several hours.

  • Purification: Distillation and extraction with water.

Chemical Reactions:

Reaction TypeReagentsProducts
ReductionLiAlH₄Reduced derivatives
OxidationKMnO₄Oxidized derivatives
SubstitutionNaOCH₃Substituted derivatives

Applications and Research Findings

This compound is primarily used as an intermediate in synthetic pathways leading to biologically active molecules. Its potential applications in medicinal chemistry are under investigation, focusing on its interactions with enzymes or receptors. The presence of fluorine atoms enhances its biological activity and chemical stability, making it a promising candidate for further research in pharmaceuticals and agrochemicals.

Applications:

  • Medicinal Chemistry: Potential use in synthesizing biologically active compounds.

  • Agrochemicals: Intermediate for agricultural chemical products.

  • Pharmaceuticals: Enhances biological activity and stability of drugs.

Analytical Techniques

The identity and purity of 2,2-Difluoro-5-methoxy-1,3-benzodioxole are typically confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed structural information and help in assessing the compound's quality.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information.

  • Mass Spectrometry: Confirms molecular weight and purity.

CAS No. 1357627-32-7
Product Name 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 2,2-difluoro-5-methoxy-1,3-benzodioxole
Standard InChI InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3
Standard InChIKey XFOFYWZCNLFJEF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(O2)(F)F
Canonical SMILES COC1=CC2=C(C=C1)OC(O2)(F)F
PubChem Compound 53422769
Last Modified Nov 23 2023

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